

# Application Note: Quantitative Analysis of Dibutyl Azelate Migration from Polymeric Materials

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## Compound of Interest

Compound Name: *Dibutyl azelate*

CAS No.: 2917-73-9

Cat. No.: B184723

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## Abstract

This document provides a comprehensive guide to the principles and methodologies for quantifying the migration of **Dibutyl azelate** (DBA) from polymers. DBA is a common plasticizer used to impart flexibility to a variety of polymers in applications ranging from food packaging to medical devices. Due to its potential to migrate into contacting substances, such as foodstuffs, pharmaceuticals, or biological tissues, rigorous and reliable analytical techniques are imperative to ensure consumer safety and regulatory compliance. This guide is intended for researchers, quality control analysts, and drug development professionals. It details validated protocols for migration studies followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

## Introduction: The Imperative for Migration Analysis

**Dibutyl azelate** (C<sub>17</sub>H<sub>32</sub>O<sub>4</sub>) is a diester of azelaic acid and butanol, valued for its plasticizing efficiency and low-temperature performance in polymers like polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers. However, as a non-covalently bound additive, DBA can

migrate from the polymer matrix into its surrounding environment over time, a process accelerated by factors such as temperature, contact duration, and the chemical nature of the contacting medium (e.g., fatty foods or aggressive solvents).

The migration of plasticizers is a significant concern in regulated industries. In pharmaceutical packaging and medical devices, migrated substances are classified as "leachables," which can impact the safety and efficacy of a drug product.[1][2][3][4] For food contact materials (FCMs), regulatory bodies like the European Commission and the U.S. Food and Drug Administration (FDA) have established strict migration limits to minimize consumer exposure.[5][6][7] Therefore, accurate measurement of DBA migration is a critical component of product development, safety assessment, and quality control.

## Principles of Migration Testing

Migration testing is designed to simulate the worst-case conditions of actual use for a polymeric article. The core principle involves exposing the polymer to a substance that mimics the properties of the intended contacting medium, known as a simulant, under controlled conditions of time and temperature.[8] The selection of appropriate simulants and test conditions is paramount for generating meaningful and regulatory-acceptable data.

## Causality in Experimental Design: Why We Choose Specific Simulants and Conditions

The choice of food or pharmaceutical simulant is dictated by the chemistry of the product the polymer will contact. For instance:

- **Aqueous and Acidic Foods:** Simulants like 10% ethanol or 3% acetic acid are used.
- **Fatty Foods:** Olive oil or alternative fatty food simulants like 95% ethanol or isooctane are employed, as non-polar plasticizers like DBA exhibit higher solubility in lipids.[9]
- **Pharmaceuticals:** The drug formulation itself or a simulant that brackets its solvent character (e.g., pH, polarity) is used.

Test duration and temperature are selected to represent or exceed the normal shelf-life and use conditions of the product. For long-term storage at room temperature, an accelerated test at a higher temperature (e.g., 10 days at 40°C or 60°C) is often performed to reduce

experimental time.[8] This approach is based on the scientific principle that diffusion kinetics, which govern migration, are temperature-dependent.

## Experimental Workflow for Migration Studies

A typical migration study follows a logical progression from sample preparation to final quantification. This workflow ensures that each step is controlled and validated, lending trustworthiness to the final results.



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Caption: General workflow for DBA migration testing.

## Detailed Analytical Protocols

The following sections provide step-by-step protocols for the quantification of DBA. The choice between GC-MS and HPLC will depend on laboratory instrumentation, sample matrix, and required sensitivity. GC-MS is often preferred for its high sensitivity and specificity for semi-volatile compounds like DBA.

### Protocol 1: Quantification of DBA using Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers excellent sensitivity and confirmatory analysis through mass spectral data. It is the standard for trace-level quantification of plasticizers.[10]

### 5.1.1 Materials and Reagents

- **Dibutyl azelate** (DBA) standard, >99% purity
- Internal Standard (IS), e.g., Dibutyl phthalate-d4 (DBP-d4) or another non-interfering ester
- Solvents: n-Hexane (or Heptane), Acetonitrile, Ethyl Acetate (all HPLC or GC-grade)
- Sodium chloride (for salting out, if needed)
- Anhydrous sodium sulfate
- Volumetric flasks, pipettes, and autosampler vials

### 5.1.2 Instrumentation and Conditions



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### 5.1.3 Step-by-Step Procedure

- Migration Study:
  - Cut the polymer sample into specified dimensions (e.g., 50 mm x 50 mm squares).[12]
  - Immerse the specimen in the chosen food simulant (e.g., 50% ethanol for fatty food simulation) in a sealed glass container. The surface area-to-volume ratio should be controlled, typically 6 dm<sup>2</sup>/L.[13]

- Incubate under the specified conditions (e.g., 10 days at 60°C for long-term storage simulation).[8]
- Include a "blank" simulant (without the polymer sample) incubated under the same conditions to check for background contamination.
- Sample Preparation (Extraction):
  - After incubation, remove the polymer sample.
  - Take a known aliquot of the simulant (e.g., 10 mL).
  - Spike with a known concentration of the internal standard (e.g., 100 µL of 10 µg/mL DBP-d4).
  - Perform a liquid-liquid extraction. For a 50% ethanol simulant, add 5 mL of n-Hexane, vortex for 2 minutes, and allow the layers to separate.
  - Collect the upper n-Hexane layer. Pass it through a small column of anhydrous sodium sulfate to remove any residual water.
  - Concentrate the extract under a gentle stream of nitrogen if necessary.
  - Transfer the final extract to a GC-MS autosampler vial.
- Calibration and Quantification:
  - Prepare a series of calibration standards of DBA in n-Hexane (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL), each containing the same fixed concentration of the internal standard.
  - Analyze the standards to generate a calibration curve by plotting the ratio of the DBA peak area to the IS peak area against the DBA concentration.
  - Analyze the extracted samples.
  - Calculate the concentration of DBA in the extract using the calibration curve.

- Finally, calculate the specific migration value in mg of DBA per kg of food simulant (mg/kg) or mg of DBA per dm<sup>2</sup> of polymer surface area (mg/dm<sup>2</sup>).

## Protocol 2: Quantification of DBA using High-Performance Liquid Chromatography (HPLC)

HPLC with a UV or Diode Array Detector (DAD) is a robust alternative, particularly when GC-MS is unavailable or when DBA requires analysis alongside non-volatile compounds.

### 5.2.1 Materials and Reagents

- **Dibutyl azelate** (DBA) standard, >99% purity
- Solvents: Acetonitrile, Water (both HPLC-grade)
- Volumetric flasks, pipettes, and autosampler vials

### 5.2.2 Instrumentation and Conditions



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### 5.2.3 Step-by-Step Procedure

- Migration Study:
  - Perform the migration study as described in section 5.1.3, step 1.
- Sample Preparation:

- After incubation, take a known aliquot of the simulant.
- If the simulant is aqueous (e.g., 10% ethanol), it may be directly injectable after filtering through a 0.45 µm syringe filter, provided the DBA concentration is high enough.
- If the simulant is fatty (e.g., olive oil), an extraction and clean-up step is required. A common method is extraction with acetonitrile.[14] Mix 5g of the oil simulant with 10 mL of acetonitrile, vortex thoroughly, and centrifuge. The upper acetonitrile layer containing the DBA can then be analyzed.
- Transfer the final sample to an HPLC autosampler vial.
- Calibration and Quantification:
  - Prepare a series of calibration standards of DBA in the mobile phase (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µg/mL).
  - Analyze the standards to generate a calibration curve by plotting the DBA peak area against its concentration.
  - Analyze the prepared samples.
  - Calculate the concentration of DBA in the sample using the calibration curve.
  - Calculate the final specific migration value as described previously.

## System Validation and Trustworthiness

To ensure the trustworthiness of the results, each protocol must be validated. Key validation parameters include:

- Linearity: Demonstrated by a calibration curve with a correlation coefficient ( $r^2$ ) > 0.99.
- Accuracy: Assessed by spiking a blank simulant with a known amount of DBA and measuring the recovery (typically 80-120%).
- Precision: Determined by analyzing replicate samples, with a relative standard deviation (RSD) typically <15%.

- Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.



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Caption: A self-validating system for analytical protocols.

## Summary and Conclusions

The quantification of **Dibutyl azelate** migration from polymers is a critical safety and quality assessment. The choice of methodology, either GC-MS or HPLC, should be based on the required sensitivity and laboratory capabilities. By following structured, validated protocols and understanding the principles behind experimental design, researchers can generate reliable and defensible data. The protocols outlined in this application note provide a robust framework for assessing DBA migration in accordance with scientific best practices and regulatory expectations.

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